molecular formula C15H23N5O3 B12101636 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12101636
M. Wt: 321.37 g/mol
InChI Key: PQBHGSGQZSOLIR-UHFFFAOYSA-N
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Description

2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid: butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate , is a synthetic compound. It is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.

    Activation: Protect functional groups (if necessary) and activate the carboxylic acid group.

    Coupling Reaction: React the activated carboxylic acid with an amine (e.g., 2-amino-5-(diaminomethylideneamino)pentanoic acid).

    Deprotection: Remove any protecting groups.

    Phenylpropanoic Acid Derivatization: Introduce the phenylpropanoic acid moiety.

Reaction Conditions:: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the individual steps and protecting groups used.

Industrial Production:: Industrial-scale production methods are proprietary and may involve variations of the above steps. Manufacturers optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Coupling Reaction: The key step involves amide bond formation between the amino group of the starting material and the carboxylic acid group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the carboxylic acid and amine.

    Esterification: Phenylpropanoic acid can react with alcohols to form esters.

Common Reagents and Conditions::

    Coupling: Common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Esterification: Acid catalysts (e.g., sulfuric acid).

Major Products:: The major product is the target compound itself, 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a synthetic building block for drug discovery and chemical synthesis.

    Biology: Studying cellular processes and protein interactions.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound is unique due to its specific structure, it shares similarities with other amino acids and synthetic derivatives. Some similar compounds include:

    Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate: (mentioned earlier).

  • Other amino acids with similar side chains.

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHGSGQZSOLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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